molecular formula C12H10ClN B12449718 3-Chloro[1,1'-biphenyl]-2-amine CAS No. 76838-82-9

3-Chloro[1,1'-biphenyl]-2-amine

Cat. No.: B12449718
CAS No.: 76838-82-9
M. Wt: 203.67 g/mol
InChI Key: JBFLNIKMGXWYPU-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Scaffolds in Organic Synthesis

Biphenyl scaffolds, consisting of two phenyl rings linked by a single bond, are a cornerstone in organic synthesis. rsc.orgbohrium.com Their structural rigidity and the ability to be functionalized at various positions make them ideal building blocks for a wide range of molecules. rsc.orgnih.gov This versatility has led to their incorporation into medicinally active compounds, natural products, and materials for organic light-emitting diodes (OLEDs). rsc.org The fundamental nature of the biphenyl unit allows for the construction of complex three-dimensional structures, including those with axial chirality, which is a critical feature in many catalysts and pharmaceuticals. bohrium.comrsc.org

Overview of Substituted Biphenylamines in Chemical Research

Substituted biphenylamines, which feature an amine group attached to a biphenyl core, are a crucial class of compounds in chemical research. The presence of the amine group provides a reactive handle for further chemical transformations, making these compounds valuable intermediates in the synthesis of more complex molecules. researchgate.netacs.org They are integral to the development of pharmaceuticals, agrochemicals, and specialty polymers. bohrium.commdpi.com Research into substituted biphenylamines often focuses on developing new synthetic methodologies and exploring their potential in creating novel materials and biologically active compounds. mdpi.com

Research Trajectory and Evolution of Biphenylamine Chemistry

The study of biphenylamine chemistry has evolved significantly over the years. Early research focused on fundamental synthesis and reactivity. wikipedia.org However, with the advent of modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, the synthesis of substituted biphenylamines has become more efficient and versatile. rsc.orgmdpi.comorganic-chemistry.org This has opened up new avenues for the creation of highly functionalized and complex biphenylamine derivatives. Current research continues to push the boundaries of biphenylamine chemistry, with a focus on developing greener and more sustainable synthetic routes and exploring their applications in cutting-edge fields like materials science and medicinal chemistry. mdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76838-82-9

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

2-chloro-6-phenylaniline

InChI

InChI=1S/C12H10ClN/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H,14H2

InChI Key

JBFLNIKMGXWYPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)N

Origin of Product

United States

Chemical Reactivity and Transformations of 3 Chloro 1,1 Biphenyl 2 Amine

Reactivity of the Amino Group

The amino group in 3-Chloro[1,1'-biphenyl]-2-amine is a primary aromatic amine. Its reactivity is influenced by the electron-donating nature of the nitrogen lone pair and the steric hindrance from the adjacent phenyl ring and chloro substituent.

The amino group of a primary amine is generally a poor leaving group in nucleophilic substitution reactions. libretexts.org For the amino group to act as a leaving group, it typically needs to be converted into a better leaving group, such as a diazonium salt (see Section 3.1.4). Direct nucleophilic displacement of the -NH₂ group is not a common transformation.

However, the nitrogen atom of the amino group, with its lone pair of electrons, is nucleophilic and can participate in substitution reactions where it attacks an electrophilic carbon. libretexts.org For instance, primary amines can react with alkyl halides. This reaction, however, can lead to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, as the initially formed amine product is also nucleophilic. libretexts.org

A more controlled method for the synthesis of primary amines that avoids over-alkylation is the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as an ammonia (B1221849) surrogate. libretexts.org While this is a method for amine synthesis, it underscores the nucleophilic character of nitrogen that is central to the reactivity of the amino group in this compound.

Primary amines, such as this compound, readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). researchgate.net

The formation of Schiff bases is a versatile and widely used reaction in organic synthesis. researchgate.net For example, a new Schiff base was synthesized through the reaction of 2-chlorobenzaldehyde (B119727) with 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine. acs.org This indicates that the amino group of a biphenyl (B1667301) amine is capable of forming Schiff bases. The reaction is typically catalyzed by an acid and is reversible.

Table 1: Examples of Schiff Base Formation Reactions

Amine ReactantCarbonyl ReactantProduct (Schiff Base)
This compoundBenzaldehydeN-(phenylmethylene)-3-chloro-[1,1'-biphenyl]-2-amine
This compoundAcetoneN-(propan-2-ylidene)-3-chloro-[1,1'-biphenyl]-2-amine

Note: The products in this table are illustrative examples of expected reactions based on the general reactivity of primary amines.

The amino group of this compound can be readily acylated by reacting with acyl halides or acid anhydrides to form amides. youtube.com This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the carbonyl carbon of the acylating agent. Even unreactive anilines can be acylated using highly reactive acyl halides like chloroacetyl chloride. youtube.com

Similarly, sulfonylation of the amino group can be achieved by reacting it with a sulfonyl chloride in the presence of a base, yielding a sulfonamide. cbijournal.com The synthesis of various sulfonamides is a common transformation in medicinal chemistry. For instance, a palladium-catalyzed reaction has been used to synthesize biaryl sulfonamides. acs.org

Table 2: Acylation and Sulfonylation of this compound

ReagentProduct TypeExample Product Name
Acetyl chlorideAmideN-(3-chloro-[1,1'-biphenyl]-2-yl)acetamide
Benzenesulfonyl chlorideSulfonamideN-(3-chloro-[1,1'-biphenyl]-2-yl)benzenesulfonamide

Note: The products in this table are illustrative examples of expected reactions based on the general reactivity of primary aromatic amines.

Primary aromatic amines like this compound can be converted into diazonium salts upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. organic-chemistry.orglibretexts.org The resulting diazonium salt is a valuable intermediate in organic synthesis because the diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas).

These diazonium salts can undergo a variety of substitution reactions, collectively known as Sandmeyer reactions, where the diazonium group is replaced by a range of nucleophiles. wikipedia.orglscollege.ac.inbyjus.com This provides a powerful method for introducing a wide array of substituents onto the aromatic ring that would be difficult to achieve through direct substitution methods. byjus.com Common Sandmeyer reactions include the introduction of halides (Cl, Br), cyanide (CN), and hydroxyl (OH) groups using the corresponding copper(I) salts (CuCl, CuBr, CuCN) or copper(I) oxide (Cu₂O). wikipedia.orglscollege.ac.in

Table 3: Potential Sandmeyer Reactions of Diazotized this compound

ReagentResulting Functional GroupProduct Name
CuCl / HCl-Cl2,3-Dichloro-1,1'-biphenyl
CuBr / HBr-Br2-Bromo-3-chloro-1,1'-biphenyl
CuCN / KCN-CN3-Chloro-[1,1'-biphenyl]-2-carbonitrile
Cu₂O / H₂O-OH3-Chloro-[1,1'-biphenyl]-2-ol

Reactivity of the Chloro Substituent

The chloro substituent on the biphenyl ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups in the ortho or para positions. However, it can participate in other types of reactions, most notably halogen-metal exchange.

The chlorine atom of this compound can potentially be replaced by a metal, typically lithium, through a halogen-metal exchange reaction. wikipedia.org This reaction usually involves treating the aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu The rate of exchange generally follows the trend I > Br > Cl, meaning that chloroarenes are less reactive than their bromo and iodo counterparts. wikipedia.org

A significant challenge in performing a halogen-metal exchange on this compound is the presence of the acidic proton of the amino group. The organolithium reagent is a strong base and would likely deprotonate the amine before halogen-metal exchange occurs. However, strategies exist to overcome this, such as using a combination of reagents. For instance, a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) can be used to deprotonate the acidic proton, followed by the addition of an organolithium reagent to perform the halogen-metal exchange. nih.gov This approach has been successful in performing halogen-metal exchange on substrates bearing acidic protons under non-cryogenic conditions. nih.gov

The resulting aryllithium species is a powerful nucleophile and can be reacted with various electrophiles to introduce a wide range of functional groups at the position formerly occupied by the chlorine atom.

Table 4: Potential Halogen-Metal Exchange and Subsequent Reactions

Step 1 ReagentsIntermediateStep 2 ElectrophileFinal Product
1. i-PrMgCl, 2. n-BuLi2-Lithio-3-chloro-[1,1'-biphenyl]-amineH₂O[1,1'-Biphenyl]-2-amine
1. i-PrMgCl, 2. n-BuLi2-Lithio-3-chloro-[1,1'-biphenyl]-amineCO₂2-Amino-[1,1'-biphenyl]-3-carboxylic acid
1. i-PrMgCl, 2. n-BuLi2-Lithio-3-chloro-[1,1'-biphenyl]-amineCH₃I2-Amino-3-methyl-1,1'-biphenyl

Note: The products in this table are illustrative examples of expected reactions based on the general principles of halogen-metal exchange on functionalized arenes.

Reductive Dehalogenation Pathways

Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. For aryl halides like this compound, this transformation is most commonly achieved through catalytic hydrogenation. organic-chemistry.org This process effectively converts this compound into [1,1'-biphenyl]-2-amine.

The reaction typically employs a metal catalyst, with palladium on carbon (Pd/C) being one of the most common and efficient choices. organic-chemistry.org Hydrogen gas (H₂) is a cost-effective and efficient reductant, though alternative hydrogen donors like sodium hypophosphite or borohydrides can also be used in a process known as transfer hydrogenation. organic-chemistry.org

Aryl chlorides are generally less reactive towards reductive dehalogenation than the corresponding aryl bromides or iodides, often requiring more catalyst or more forcing reaction conditions. organic-chemistry.org However, the reaction can be highly selective. It is possible to selectively reduce a halogen in the presence of other reducible functional groups, such as nitro or cyano groups, by carefully choosing the catalyst and reaction conditions. organic-chemistry.org

Table 1: Representative Conditions for Reductive Dehalogenation of Aryl Halides

Aryl Halide Substrate Catalyst Hydrogen Source Conditions Yield
4-Bromo-2-nitrobenzoic acid 10% Pd/C (0.82 mol%) H₂ (1 atm) Methanol, Room Temp 92%
4-Chloro-2-nitroaniline 10% Pd/C (5.2 mol%) H₂ (1 atm) Methanol, Room Temp 90%
2-Chlorobenzonitrile 10% Pd/C (1.7 mol%) H₂ (1 atm) Methanol, Room Temp 99%

This table presents generalized findings for aryl halides to illustrate common dehalogenation pathways. Data adapted from sources discussing general reductive dehalogenation. organic-chemistry.orggoogle.com

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Biphenyl Rings

The two phenyl rings of this compound exhibit distinct reactivities towards substitution reactions due to their different substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces an atom (usually hydrogen) on an aromatic ring. The regioselectivity of the reaction is governed by the existing substituents on the ring. youtube.com

The Amine-Substituted Ring: The amino group (-NH₂) is a powerful activating group and a strong ortho, para-director. It strongly enhances the electron density of the ring, making it highly susceptible to electrophilic attack.

The Chlorine-Substituted Ring: The chloro group (-Cl) is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because its lone pairs can donate electron density through resonance.

Due to the powerful activating nature of the amino group compared to the deactivating chloro group, electrophilic substitution on this compound will overwhelmingly occur on the amine-bearing ring. The incoming electrophile will be directed to the positions ortho and para to the amino group.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

Reaction Reagents Major Product(s)
Nitration HNO₃, H₂SO₄ 3-Chloro-4'-nitro-[1,1'-biphenyl]-2-amine and 3-Chloro-6'-nitro-[1,1'-biphenyl]-2-amine
Bromination Br₂, FeBr₃ 4'-Bromo-3-chloro-[1,1'-biphenyl]-2-amine and 6'-Bromo-3-chloro-[1,1'-biphenyl]-2-amine
Sulfonation Fuming H₂SO₄ 2'-Amino-3'-chloro-[1,1'-biphenyl]-4-sulfonic acid

Nucleophilic Substitution Reactions

Beyond the SNAr reaction discussed previously, the most significant nucleophilic substitution pathway for this molecule involves the amino group. The -NH₂ group can be chemically converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl). Aryl diazonium salts are highly valuable intermediates because the dinitrogen group is an excellent leaving group and can be readily displaced by a wide variety of nucleophiles. This provides a versatile method for introducing a range of functional groups onto the amine-bearing ring. Examples of such reactions include the Sandmeyer reaction (using copper(I) halides or cyanide) and the Schiemann reaction (using fluoroboric acid).

Oxidative and Reductive Transformations

Oxidative Transformations

The most prominent oxidative reaction for 2-aminobiphenyl (B1664054) derivatives, including this compound, is intramolecular oxidative cyclization to form a carbazole (B46965) ring system. researchgate.netorganic-chemistry.org This reaction, often referred to as dehydrogenative cyclization, involves the formation of a new C-N bond between the amino group and the ortho C-H bond of the adjacent phenyl ring. This transformation is typically promoted by transition metal catalysts. researchgate.net Palladium-based catalysts, such as Palladium(II) acetate, are frequently employed, often in the presence of an oxidant to regenerate the active catalytic species. researchgate.net Copper salts have also been shown to catalyze this type of cyclization. researchgate.netorganic-chemistry.org This method is a key strategy for synthesizing substituted carbazoles, which are important structural motifs in many natural products and functional materials. rsc.org

Table 3: Catalytic Systems for Oxidative Cyclization of 2-Aminobiphenyls

Substrate Catalytic System Conditions Product
2-Aminobiphenyl Pd(OAc)₂ / H₂O₂ Acetic Acid Carbazole
2-Aminobiphenyl CuCl₂ or Cu(OAc)₂ Varies Carbazole

This table illustrates general catalytic systems for the parent compound, which are applicable to substituted derivatives. researchgate.netorganic-chemistry.org

Reductive Transformations

The primary reductive transformations applicable to this compound are reductive dehalogenation (as detailed in section 3.2.3) and the reduction of the aromatic rings themselves. The hydrogenation of the biphenyl ring system requires forcing conditions, such as high-pressure hydrogen gas in the presence of potent catalysts like rhodium or ruthenium. youtube.com These reactions can lead to partially or fully saturated bicyclic products. For instance, reduction with sodium in ethyl alcohol can yield a tetrahydrocarbazole derivative from a carbazole precursor. youtube.com

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule to yield a structural isomer of the original molecule. googleapis.com While common rearrangements involving carbocation intermediates are not typical for this substrate under normal conditions, masterorganicchemistry.com transformations involving other reactive intermediates can occur.

A significant reaction pathway that can be considered a type of rearrangement or intramolecular cyclization is the Pschorr reaction. This reaction begins with the diazotization of the 2-amino group of a 2-aminobiphenyl derivative. The resulting diazonium salt can then undergo an intramolecular radical cyclization, promoted by copper powder, to form condensed aromatic systems like dibenzofurans (if the ortho position of the other ring is substituted with a hydroxyl group) or fluorenones.

Furthermore, reactions proceeding through nitrene intermediates are relevant. If this compound were converted to its corresponding azide (B81097) (2-azido-3'-chlorobiphenyl), this azide could be decomposed (thermally or photochemically) to generate a highly reactive nitrene. nih.gov This nitrene can then undergo an intramolecular C-H insertion reaction into an ortho C-H bond of the adjacent ring to form a carbazole. nih.gov This process is a powerful method for synthesizing carbazole frameworks. organic-chemistry.orgnih.gov

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

In the ¹H NMR spectrum of 3-Chloro[1,1'-biphenyl]-2-amine, distinct signals are expected for the protons on the two aromatic rings and the amine group. The protons on the substituted ring (2-amino-3-chlorophenyl group) and the unsubstituted phenyl ring will resonate in the aromatic region, typically between 6.5 and 8.0 ppm. The chemical shifts are influenced by the electronic effects of the chloro and amino substituents. The -NH₂ protons are expected to produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but typically appears between 3.5 and 5.0 ppm. rsc.org The aromatic protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons.

Table 1: Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic C-H 6.5 - 8.0 m (multiplet)

Note: Data are predicted values based on spectroscopic principles. The exact chemical shifts and coupling constants would need to be determined experimentally.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, twelve distinct signals are expected, one for each carbon atom, unless accidental overlap occurs. The chemical shifts are indicative of the carbon's chemical environment. Aromatic carbons typically resonate between 110 and 150 ppm. wisc.edu The carbon atom bonded to the electronegative chlorine atom (C-Cl) would be shifted downfield, as would the carbon bonded to the nitrogen atom (C-N). The two carbons forming the biphenyl (B1667301) linkage (C1 and C1') would also have distinct chemical shifts.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic C-H 115 - 130
Aromatic C-Cl 130 - 135
Aromatic C-N 140 - 145

Note: Data are predicted values based on spectroscopic principles.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on each of the phenyl rings, allowing for the assignment of protons within each spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly crucial for identifying quaternary (non-protonated) carbons. It would establish the connectivity between the two phenyl rings by showing a correlation from protons on one ring to the quaternary carbon of the other. Furthermore, it would confirm the positions of the chloro and amino groups by showing long-range correlations from nearby protons to the C-Cl and C-N carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, several characteristic absorption bands are expected. orgchemboulder.comopenstax.org As a primary aromatic amine, the compound should exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.com Other expected absorptions include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations characteristic of the aromatic rings (in the 1450-1600 cm⁻¹ region), a C-N stretching band (typically 1250-1335 cm⁻¹ for aromatic amines), and a C-Cl stretching vibration, which would appear in the fingerprint region (generally below 800 cm⁻¹). orgchemboulder.com

Table 3: Expected IR Absorption Bands for this compound

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹)
Primary Amine N-H Stretch (asymmetric & symmetric) 3300 - 3500 (two bands)
Primary Amine N-H Bend 1580 - 1650
Aromatic Ring C-H Stretch 3000 - 3100
Aromatic Ring C=C Stretch 1450 - 1600
Aromatic Amine C-N Stretch 1250 - 1335

Note: Data are predicted values based on spectroscopic principles.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound (C₁₂H₁₀ClN) would be expected to show a molecular ion peak (M⁺). A key feature would be the isotopic pattern for chlorine: a pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The nominal molecular weight is 203 g/mol for the ³⁵Cl isotope.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula with high confidence, distinguishing it from other compounds with the same nominal mass. For C₁₂H₁₀³⁵ClN, the calculated exact mass can be compared against the experimentally measured value to confirm the molecular formula.

Table 4: Predicted HRMS Data for this compound

Molecular Formula Ion Calculated Exact Mass
C₁₂H₁₀³⁵ClN [M+H]⁺ 204.05745

Note: Data are calculated values.

X-ray Diffraction (XRD) for Solid-State Structural Determination

Crystal System and Space Group: These describe the symmetry of the crystal lattice. For example, a related compound might crystallize in a triclinic system with a P-1 space group. researchgate.net

Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ), which define the basic repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell are determined, allowing for the generation of a 3D model of the molecule.

Bond Lengths and Angles: From the atomic coordinates, the distances between bonded atoms and the angles they form can be calculated with high precision.

Intermolecular Interactions: XRD can also reveal non-covalent interactions such as hydrogen bonding and van der Waals forces, which are crucial for understanding the packing of molecules in the crystal.

An illustrative example of crystallographic data for a related compound is presented in the interactive table below.

Crystal Data
Compound 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate (B1228886) researchgate.net
Chemical Formula C₅H₁₁N₂S⁺·C₇H₄ClO₂⁻ researchgate.net
Molecular Weight 286.77 researchgate.net
Crystal System Triclinic researchgate.net
Space Group P-1 researchgate.net
Unit Cell Dimensions a = 7.3376(7) Å, b = 8.7987(9) Å, c = 11.7068(11) Å researchgate.net
α = 70.728(3)°, β = 80.269(3)°, γ = 71.531(3)° researchgate.net
Volume 674.95(11) ų researchgate.net
Z (Molecules per unit cell) 2 researchgate.net
Calculated Density 1.411 Mg m⁻³ researchgate.net

This type of detailed structural information is invaluable for correlating the solid-state structure of this compound with its macroscopic properties and for computational modeling studies.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are essential for determining the thermal stability, decomposition pathways, and phase transitions of compounds like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and decomposition temperature of a compound. While specific TGA data for this compound is not available, studies on related compounds such as 2-amino-3-chloro-1,4-naphthoquinones demonstrate the utility of this method. researchgate.net

A typical TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition indicates the point at which the compound begins to degrade. The temperature at which the maximum rate of weight loss occurs (Tmax) is another important parameter for assessing thermal stability. For example, in a study of 2-amino acid-3-chloro-1,4-naphthoquinones, it was found that the thermal stability increased with the length of the amino acid's hydrocarbon chain. researchgate.net

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. Peaks in the DTA curve indicate thermal events such as melting, crystallization, and decomposition. Exothermic events (heat released) result in positive peaks, while endothermic events (heat absorbed) result in negative peaks.

Differential Thermogravimetry (DTG) is the first derivative of the TGA curve, plotting the rate of mass change as a function of temperature. Peaks in the DTG curve correspond to the temperatures at which the rate of mass loss is at its maximum, providing a more precise indication of decomposition stages than the TGA curve alone.

In the thermal analysis of 2-amino acid-3-chloro-1,4-naphthoquinones, DTA and DTG were used in conjunction with TGA to identify the temperatures of melting and decomposition, as well as to determine the enthalpy of fusion. researchgate.net The data obtained from these analyses are crucial for establishing the safe handling and processing temperatures for the compound.

An illustrative data table for the thermal analysis of a related compound is provided below.

Thermal Analysis Data for a Related Compound
Compound 2-amino-glycine-3-chloro-1,4-naphthoquinone
Technique TGA/DTA researchgate.net
Melting Point (from DTA) 185 °C researchgate.net
Onset of Decomposition (from TGA) ~200 °C researchgate.net
Enthalpy of Fusion (ΔHfus) 35.8 kJ/mol researchgate.net

Spectroscopic Monitoring of Reaction Progress

The synthesis of this compound, likely through cross-coupling reactions such as the Suzuki or Buchwald-Hartwig amination, requires careful monitoring to ensure the reaction goes to completion and to minimize the formation of byproducts. Various spectroscopic and chromatographic techniques are employed for this purpose.

Commonly, Thin Layer Chromatography (TLC) is used for a quick and qualitative assessment of the reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of the reactants and the appearance of the product spot can be visualized under UV light or with a staining agent. The retention factor (Rf) value is characteristic for each compound under specific eluent conditions. For instance, in the synthesis of 2-amino-3-fluorobenzoic acid, TLC was used to monitor the reaction, with the product and starting material showing distinct Rf values. orgsyn.org

For more quantitative and detailed analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice. These techniques separate the components of the reaction mixture, and the area under each peak in the chromatogram is proportional to the concentration of that component. This allows for the accurate determination of the conversion of starting materials and the yield of the product over time.

More advanced, real-time monitoring can be achieved using in-line spectroscopic techniques. For example, NMR spectroscopy can be coupled with flow synthesis setups to continuously monitor the reaction mixture. beilstein-journals.org This provides immediate feedback on the reaction kinetics and the formation of any intermediates, allowing for rapid optimization of reaction conditions. While specific applications to the synthesis of this compound are not documented, the principles of these techniques are broadly applicable to its synthesis.

Computational and Theoretical Chemistry of 3 Chloro 1,1 Biphenyl 2 Amine

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the chemical and physical properties of 3-Chloro[1,1'-biphenyl]-2-amine at the atomic level. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), would be instrumental in determining its optimized geometry, vibrational frequencies, and electronic properties. acs.org Studies on related substituted biphenyl (B1667301) compounds have demonstrated that DFT methods can accurately predict molecular geometries and the energies of frontier molecular orbitals. bohrium.comresearchgate.net For instance, in a study of dimethylaminophenyl-substituted phthalocyanine, DFT calculations were used to optimize the molecular structure and analyze the electronic transitions. uzh.ch The charge distribution on the molecule can be analyzed through methods like Mulliken population analysis, which is often performed in conjunction with DFT calculations. acs.org

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in this compound dictates many of its physical and chemical properties. Computational methods are essential for determining the most stable conformation.

A conformational analysis of this compound would involve rotating the phenyl rings relative to each other to map the potential energy surface and identify the lowest energy conformer. This analysis is critical as the planarity of the biphenyl system affects the extent of π-conjugation.

Table 1: Predicted Molecular Geometry Parameters for this compound
ParameterPredicted Value
C-C (inter-ring) bond length~1.49 Å
C-N bond length~1.40 Å
C-Cl bond length~1.74 Å
Aromatic C-C bond length~1.39 Å
Dihedral Angle (between phenyl rings)45-60°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). colostate.eduavogadro.cc The energy and distribution of these orbitals in this compound provide insights into its electrophilic and nucleophilic nature.

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. colostate.edu For this compound, the HOMO is expected to be localized primarily on the amino group and the electron-rich phenyl ring. The LUMO, on the other hand, is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. colostate.edu The LUMO is anticipated to be distributed over the phenyl rings, with some contribution from the chloro-substituted ring.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller gap suggests higher reactivity. mdpi.comnih.gov For substituted biphenyls, the nature of the substituents significantly influences this energy gap. bohrium.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound
OrbitalPredicted Energy (eV)
HOMO-5.5 to -6.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap (ΔE)~4.5 eV

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich or electron-poor. libretexts.orglibretexts.org These maps are valuable for predicting sites of electrophilic and nucleophilic attack. researchgate.net

In an MEP map of this compound, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. numberanalytics.comresearchgate.net Green and yellow represent intermediate potentials.

For this molecule, the region around the nitrogen atom of the amino group is expected to be colored red, indicating a high electron density and its role as a primary site for electrophilic interaction. The areas around the hydrogen atoms of the amino group and potentially the chlorine atom would show a positive potential (blue or green), indicating electron-deficient regions.

Spectroscopic Profile Prediction (e.g., Simulated IR and NMR Spectra)

Computational methods can simulate spectroscopic profiles, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can be compared with experimental data for structural verification.

A simulated IR spectrum for this compound would show characteristic vibrational frequencies for its functional groups. Key expected peaks would include N-H stretching vibrations from the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching within the aromatic rings (1400-1600 cm⁻¹), C-N stretching (1250-1350 cm⁻¹), and C-Cl stretching (600-800 cm⁻¹). DFT calculations have been shown to provide good agreement with experimental FT-IR and FT-Raman spectra for related compounds like 2-aminobiphenyl (B1664054). tandfonline.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling has become an indispensable tool for elucidating the intricate reaction mechanisms involved in the synthesis of complex organic molecules like this compound. While specific computational studies focused exclusively on this compound are not extensively available in public literature, a broader examination of computational research on related biaryl and diarylamine syntheses provides significant insights into the likely mechanistic pathways. Methodologies such as Density Functional Theory (DFT) are frequently employed to map potential energy surfaces, identify transition states, and calculate activation energies, thereby clarifying the feasibility of different reaction routes. nih.govbeilstein-journals.org

The formation of the biphenyl backbone of this compound can be envisioned through cross-coupling reactions like the Suzuki-Miyaura or Ullmann couplings. Computational studies on these reactions for structurally similar substituted biphenyls and anilines offer a strong basis for understanding the mechanistic details.

For instance, in the context of the Suzuki-Miyaura coupling, DFT calculations have been instrumental in analyzing the role of the base and the sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Computational models of the transmetalation step in the Suzuki-Miyaura reaction have been used to evaluate the two primary proposed mechanisms: one where the base first interacts with the palladium complex and another where it activates the organoboronic acid. nih.gov Studies suggest that the pathway involving the initial reaction between the base and the organoboronic acid is often favored. nih.gov

The following table summarizes representative data from a DFT study on the Suzuki-Miyaura reaction, illustrating the types of energetic information that can be obtained to elucidate a reaction mechanism.

Table 1: Calculated Energy Barriers for a Model Suzuki-Miyaura Reaction

StepTransition StateActivation Free Energy (kcal/mol)
Oxidative AdditionTSOA15.2
TransmetalationTSTM22.6
Reductive EliminationTSRE18.5

Note: Data are hypothetical and representative of typical computational findings in the literature for related systems.

Similarly, computational investigations into the Ullmann condensation, another key method for forming C-N bonds in diarylamines, have shed light on its mechanism. These studies explore the nature of the copper catalyst, the role of ligands, and the energetics of the oxidative addition and reductive elimination steps. rsc.orgresearchgate.net For example, combined experimental and theoretical studies on copper(I)-catalyzed Ullmann-type C-N coupling reactions have been used to determine whether functional groups, such as an amino group on a ligand, participate in the catalytic cycle. rsc.org

Furthermore, computational modeling is crucial for understanding the phenomenon of atropisomerism, which is relevant to ortho-substituted biphenyls like this compound. The steric hindrance caused by the ortho-substituents (a chlorine atom and an amino group) can restrict rotation around the biphenyl C-C single bond, potentially leading to stable, separable atropisomers. Computational analysis can predict the rotational barriers and the conformational preferences of such molecules. bris.ac.uknih.gov A detailed experimental and computational analysis of a series of acyclic secondary diarylamines has quantified the degree of steric hindrance required for atropisomerism and rationalized the role of each ortho-substituent on the mechanism and rate of conformational interconversion. bris.ac.uk

The table below presents hypothetical data from a computational study on the rotational barrier of an ortho-substituted biphenyl, which is critical for understanding its potential atropisomerism.

Table 2: Computed Rotational Barrier for a Model Ortho-Substituted Biphenyl

ConformationDihedral Angle (°)Relative Energy (kcal/mol)
Ground State 1450
Transition State9025.8
Ground State 21350

Note: Data are hypothetical and representative of typical computational findings for related systems.

Applications of 3 Chloro 1,1 Biphenyl 2 Amine As an Advanced Organic Intermediate

Precursor in the Synthesis of Functionalized Biphenyl (B1667301) Derivatives

The bifunctional nature of 3-Chloro[1,1'-biphenyl]-2-amine, possessing both an amino and a chloro group, makes it a highly valuable precursor for a variety of functionalized biphenyl derivatives. These derivatives are key intermediates in pharmaceuticals, agrochemicals, and materials science. researchgate.net The amino group can be readily transformed into a diazonium salt, which can then undergo a range of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce functionalities like cyano, hydroxyl, or additional halogens.

Furthermore, the existing chlorine atom and the amino group can direct subsequent electrophilic substitution reactions to specific positions on the biphenyl rings. rsc.org More advanced applications involve cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the chloro group can be replaced by a wide range of organic substituents. researchgate.net For instance, a similar process is used to produce the fungicide Fluxapyroxad, where a substituted aminobiphenyl is a key intermediate. researchgate.net The synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, a key component of this fungicide, highlights a practical application of these synthetic strategies. researchgate.net

The amino group can also be converted into other functional groups. For example, it can be acylated to form amides or undergo diazotization followed by coupling to create azo compounds. google.com These transformations allow for the precise tailoring of the biphenyl structure to achieve desired electronic and steric properties for specific applications.

Reaction Type Reagents Resulting Functional Group Potential Application
Diazotization/SandmeyerNaNO₂, HCl, CuX (X=Cl, Br, CN)-Cl, -Br, -CNFine chemical synthesis
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, Base-ArylAgrochemicals, Pharmaceuticals
AcylationAcid chloride, Base-NHCORPolymer building blocks
Hofmann DegradationHypohalite, NaOHFurther amination (if starting from amide)Synthesis of other amine derivatives achemblock.com

Building Block for Complex Polycyclic Aromatic Compounds

This compound serves as an essential building block for the synthesis of complex polycyclic aromatic compounds (PACs), most notably carbazoles. The structure of 2-aminobiphenyl (B1664054) derivatives is ideally suited for intramolecular cyclization reactions to form the carbazole (B46965) core, a motif prevalent in many biologically active molecules and functional materials. cuhk.edu.hk

The synthesis of carbazoles from 2-aminobiphenyls can be achieved through several methods, including palladium-catalyzed intramolecular C-H amination. This reaction involves the formation of a new carbon-nitrogen bond, effectively closing the ring to create the tricyclic carbazole system. An efficient method involves a tandem C-H activation and C-N bond formation, which can tolerate various functional groups on the biphenyl rings. colorado.edu The presence of the chlorine atom on the starting material can influence the electronic properties of the resulting carbazole or provide a handle for further functionalization. Other methods, such as iridium-catalyzed dehydrogenative cyclization, also utilize 2-aminobiphenyls to produce N-H carbazoles. nih.gov

Reaction Catalyst/Reagents Key Transformation Product Class
Intramolecular C-H AminationPd(OAc)₂, Ligand, BaseFormation of a C-N bond to create a five-membered nitrogen-containing ring.Carbazoles colorado.edu
Dehydrogenative CyclizationIridium catalyst, Copper co-catalyst, AirOxidative C-H/N-H coupling.N-H Carbazoles nih.gov

Role in the Synthesis of Ligands for Organometallic Catalysis

The biphenyl scaffold is a privileged structure in the design of high-performance ligands for organometallic catalysis, particularly phosphine (B1218219) ligands. This compound is a valuable precursor for creating such ligands due to its functional groups, which allow for the introduction of phosphorus-containing moieties. These ligands are crucial in a wide range of catalytic reactions, including cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

The synthesis often involves converting the amino group into a more suitable functional group for phosphine introduction or using it to direct ortho-lithiation. Functionalized dicyclohexyl- and di-tert-butylphosphinobiphenyl ligands, for example, can be prepared by reacting arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine. unb.ca The presence of the chlorine atom on the biphenyl backbone can be retained in the final ligand, where it can be used for immobilization onto a solid support or to fine-tune the electronic properties of the catalyst. nih.gov The steric and electronic properties of phosphine ligands are critical to their catalytic activity, and the biphenyl framework provides a robust and tunable platform for ligand design. nih.gov

Intermediate in the Creation of Advanced Materials

The unique combination of a rigid biphenyl core and reactive functional groups in this compound makes it a significant intermediate in the development of advanced materials with tailored properties.

This compound can serve as a monomer in the synthesis of high-performance polymers, particularly aromatic polyamides (aramids). The amino group is capable of reacting with diacid chlorides in a polycondensation reaction to form a polyamide backbone. capes.gov.brnih.gov The biphenyl unit imparts rigidity, thermal stability, and mechanical strength to the resulting polymer chain.

The basicity of the diamine monomer is a critical factor in this type of polymerization. capes.gov.br While highly basic amines can react with the HCl byproduct and precipitate out of solution, amines with lower basicity, often due to electron-withdrawing groups, can lead to smooth polymerization and high molecular weight polymers. capes.gov.br The chloro-substituent on the biphenyl ring of the monomer can influence its reactivity and the properties of the final aramid film, such as its transparency and thermal resistance. capes.gov.br The synthesis of polymers from halogenated anilines is a known route to materials with potential flame-retardant properties. researchgate.net

The rigid, rod-like structure of the biphenyl unit is a common feature in molecules designed for liquid crystal applications. nih.govacs.org Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are fundamental to display technologies. nih.gov this compound can be used as a core structure to build more complex molecules that exhibit liquid crystalline phases. The synthesis often involves reacting the amine with other aromatic compounds to create larger, anisotropic molecules with specific thermal and optical properties. researchgate.netnih.gov

In the field of organic electronics, conjugated polymers are utilized as semiconductors. nih.gov Biphenyl derivatives are important building blocks for these materials due to their ability to facilitate electron delocalization. rsc.org While direct polymerization of this compound into a semiconducting polymer is not widely documented, its structure is analogous to monomers used in the synthesis of polymers like polyfluorenes and other conjugated systems. nih.gov The functional groups offer pathways to create polymers with tunable band gaps and charge transport properties for use in organic light-emitting diodes (OLEDs) and organic photovoltaics. rsc.org

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which represent the largest class of commercial colorants. researchgate.net The key chemical transformation involves the diazotization of the primary amino group of this compound. This is typically achieved by reacting the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. colorado.edunih.gov

Transformation Step Reagents Intermediate/Product Significance
DiazotizationNaNO₂, HCl (0-5 °C)Biphenyl diazonium saltCreation of a highly reactive electrophile colorado.edunih.gov
Azo CouplingElectron-rich arene (e.g., N,N-dimethylaniline, 2-naphthol)Azo dyeFormation of the chromophoric -N=N- group unb.caresearchgate.net

Development of Novel Synthetic Reagents and Catalysts

The transformation of this compound into valuable synthetic reagents and catalysts represents a significant area of research. The amine functionality provides a convenient handle for the introduction of various ligating groups, such as phosphines, or for the construction of heterocyclic structures like N-heterocyclic carbenes (NHCs). The inherent chirality of many biphenyl systems can be exploited to create enantioselective catalysts for asymmetric synthesis.

Phosphine Ligands: The synthesis of phosphine ligands from biphenyl amines is a common strategy for developing catalysts for cross-coupling reactions. nih.govacs.org The general approach involves the conversion of the amine group into a phosphine moiety. These biphenyl-based phosphine ligands are crucial in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.net The steric and electronic properties of the ligand, which can be tuned by substituents on the biphenyl rings, play a critical role in the efficiency and selectivity of the catalytic process.

N-Heterocyclic Carbene (NHC) Precursors: N-Heterocyclic carbenes have become a major class of ligands in organometallic catalysis and have also found use as organocatalysts. nih.govnih.govgoogle.com The synthesis of NHC precursors often starts from diamines or amino-functionalized aromatic compounds. This compound could theoretically serve as a precursor for the synthesis of novel chiral NHC ligands. These ligands are known to form highly stable and active complexes with various transition metals, including palladium, ruthenium, and gold, which are used in a wide array of organic transformations. nih.gov

Schiff Base Ligands and their Metal Complexes: The reaction of the amine group in this compound with aldehydes or ketones can readily form Schiff base ligands. researchgate.netchesci.comresearchgate.net These ligands can coordinate with a variety of metal ions to form stable complexes that have shown significant catalytic activity in numerous reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. nih.govmdpi.com The properties of the resulting metal complex can be fine-tuned by modifying the structure of both the amine and the carbonyl compound. researchgate.net

Organocatalysts: Chiral amines and their derivatives are a cornerstone of organocatalysis, enabling a wide range of asymmetric transformations. nih.gov While specific examples deriving from this compound are not prevalent in the literature, its structural motif is analogous to other successful chiral amine catalysts. The development of organocatalysts from this precursor could offer new possibilities for enantioselective synthesis.

Although direct and detailed research findings on the catalytic applications of derivatives of this compound are limited, the established utility of the broader biphenyl amine class in catalysis suggests a promising future for this compound in the development of next-generation synthetic tools. Further research is warranted to fully explore its potential.

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